Home > Products > Screening Compounds P17115 > N~1~-[4-(2,3-DICHLOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]ACETAMIDE
N~1~-[4-(2,3-DICHLOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]ACETAMIDE -

N~1~-[4-(2,3-DICHLOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]ACETAMIDE

Catalog Number: EVT-5307341
CAS Number:
Molecular Formula: C20H18Cl2N2O
Molecular Weight: 373.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One of the abstracts describes the synthesis of a long-tail THQ derivative, 6-acetamido-N-(2-(8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-2-methylpropyl)nicotinamide (1d). [] This compound was designed based on binding mode analyses and synthetic accessibility, aiming for an orally available SARM with a suitable pharmacological profile. [] While the abstract does not detail the specific synthesis steps, it mentions that 1d bears a para-acetamide-substituted aromatic group. []

Molecular Structure Analysis

The abstract discussing THQ derivatives highlights the structural importance of the para-acetamide-substituted aromatic group in compound 1d. [] This structural feature is believed to contribute to its strong androgen receptor (AR) agonistic activity. [] The binding mode analyses suggest that 1d interacts with Trp741 of the AR and forms a hydrogen bond with helix 12 of the AR. [] This interaction is thought to maintain the AR in its agonist form, leading to the desired biological activity. []

Mechanism of Action

5.1. THQ Derivatives as SARMs: Compound 1d, a long-tail THQ derivative, acts as a potent AR agonist. [] The binding of 1d to the AR, particularly the interaction with Trp741 and the hydrogen bond formation with helix 12, induces a conformational change in the AR, stabilizing its agonist form. [] This, in turn, leads to the activation of downstream signaling pathways responsible for the osteoanabolic effects observed in the study. []

5.2. Estrogen Receptors in Vasodilation: Estrogen receptors, specifically ERα and ERβ, play distinct roles in vasodilation. [] The activation of ERα by agonists like PPT leads to vasorelaxation in various blood vessels, primarily through nitric oxide (NO) production. [] ERβ activation also contributes to vasodilation, but its effects are more pronounced in abdominal arteries and may involve hyperpolarization and inhibition of vascular smooth muscle Ca2+ entry. []

5.3. Estrogen Receptors in Pain-Related Aversion: ERβ and GPR30, but not ERα, are implicated in pain-related aversion. [] Blocking ERβ or GPR30 in the rostral anterior cingulate cortex (rACC) reduces pain-related aversion in rodent models. [] Conversely, activating ERβ or GPR30 in the rACC induces conditioned place avoidance. [] The mechanism underlying these effects likely involves the modulation of N-methyl-D-aspartate (NMDA) receptor-mediated excitatory synaptic transmission in the rACC. []

Physical and Chemical Properties Analysis

The abstracts provide limited information on the physical and chemical properties of the discussed compounds. One abstract mentions that compound 1d was designed to be orally available, suggesting suitable pharmacokinetic properties. []

Applications

7.1. THQ Derivatives as SARMs: THQ derivatives, particularly compound 1d, show promise as potential treatments for osteoporosis. [] In a female osteoporosis model, 1d demonstrated osteoanabolic effects by increasing femoral bone mineral density. [] Importantly, 1d exhibited tissue selectivity, with a favorable separation between its beneficial effects on bone and its undesirable virilizing effects on the uterus and clitoral gland. []

7.2. Estrogen Receptor Ligands: Understanding the distinct roles of ERα, ERβ, and GPR30 in various physiological processes has significant implications for developing targeted therapies. For instance, selective ERβ agonists could potentially provide vasodilation in specific vascular beds without affecting other parts of the systemic circulation. [] Similarly, targeting ERβ or GPR30 in the rACC could offer novel approaches to manage pain-related aversion. []

Future Directions

8.1. THQ Derivatives as SARMs: Further research is needed to evaluate the long-term safety and efficacy of compound 1d and other promising THQ derivatives as SARMs in clinical trials. [] Investigating the precise molecular mechanisms underlying their tissue selectivity and exploring their potential applications in other conditions associated with androgen deficiency are also crucial areas for future research.

8.2. Estrogen Receptor Ligands: Continued investigation into the specific signaling pathways and downstream targets of ERα, ERβ, and GPR30 in different cell types and tissues is essential. [, ] This knowledge will facilitate the development of highly selective and effective ER ligands for various therapeutic applications, including cardiovascular diseases, pain management, and hormone-dependent cancers.

Properties

Product Name

N~1~-[4-(2,3-DICHLOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]ACETAMIDE

IUPAC Name

N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide

Molecular Formula

C20H18Cl2N2O

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C20H18Cl2N2O/c1-11(25)23-12-8-9-18-16(10-12)13-4-2-5-14(13)20(24-18)15-6-3-7-17(21)19(15)22/h2-4,6-10,13-14,20,24H,5H2,1H3,(H,23,25)

InChI Key

XULLAXYAWDWZNJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.